

SR-0813: A Technical Guide to ENL/AF9 YEATS Domain Target Engagement

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Compound of Interest

Compound Name: SR-0813

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This technical whitepaper provides an in-depth examination of **SR-0813**, a potent and selective small molecule inhibitor targeting the YEATS domains of Eleven-Nineteen Leukemia (ENL) and its homolog AF9. **SR-0813** serves as a critical chemical probe for dissecting the roles of these epigenetic readers in acute leukemia, particularly in MLL-rearranged leukemias where ENL is a key dependency. This document details the quantitative metrics of target engagement, comprehensive experimental protocols, and the molecular consequences of ENL/AF9 inhibition by **SR-0813**.

Data Presentation: Quantitative Analysis of SR-0813 Engagement

The efficacy and selectivity of **SR-0813** have been quantified through various biochemical and cellular assays. The following tables summarize the key metrics for its interaction with ENL and AF9.

Table 1: Biochemical Potency and Binding Affinity of **SR-0813**

Target Domain	Assay Type	Metric	Value (nM)	Reference
ENL YEATS	HTRF	IC ₅₀	25	[1][2][3][4]
ENL YEATS	SPR	Kd	30	[1][2]
AF9 YEATS	HTRF	IC ₅₀	311	[1][2][3]

HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance; IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Cellular Target Engagement and Potency of **SR-0813**

Target Domain	Assay Type	Metric	Value (nM)	Reference
ENL YEATS	CETSA (HiBiT)	EC ₅₀	205	[1][2][3]
AF9 YEATS	CETSA (HiBiT)	EC ₅₀	76	[1][2][3]

CETSA: Cellular Thermal Shift Assay; EC₅₀: Half-maximal effective concentration.

Table 3: Selectivity Profile of **SR-0813**

Off-Target	Assay Type	Metric	Value (μM)	Reference
MAP3K19 (YSK4)	Kinase Binding	Kd	3.5	[2][3][5][6]
YEATS2	Histone Peptide Array	-	No inhibition at 1 μM	[1][2]
YEATS4	-	-	Not specified, but highly selective against	[1][2]

While the HTRF assay suggests a biochemical preference for ENL over AF9, cellular engagement assays (CETSA) indicate that **SR-0813** potently engages both targets in cells and is not selective between them[1][2]. Importantly, **SR-0813** is highly selective against other

human YEATS domains (YEATS2, YEATS4) and demonstrates over a 100-fold lower affinity for the off-target kinase MAP3K19 compared to the ENL YEATS domain[2][3][6].

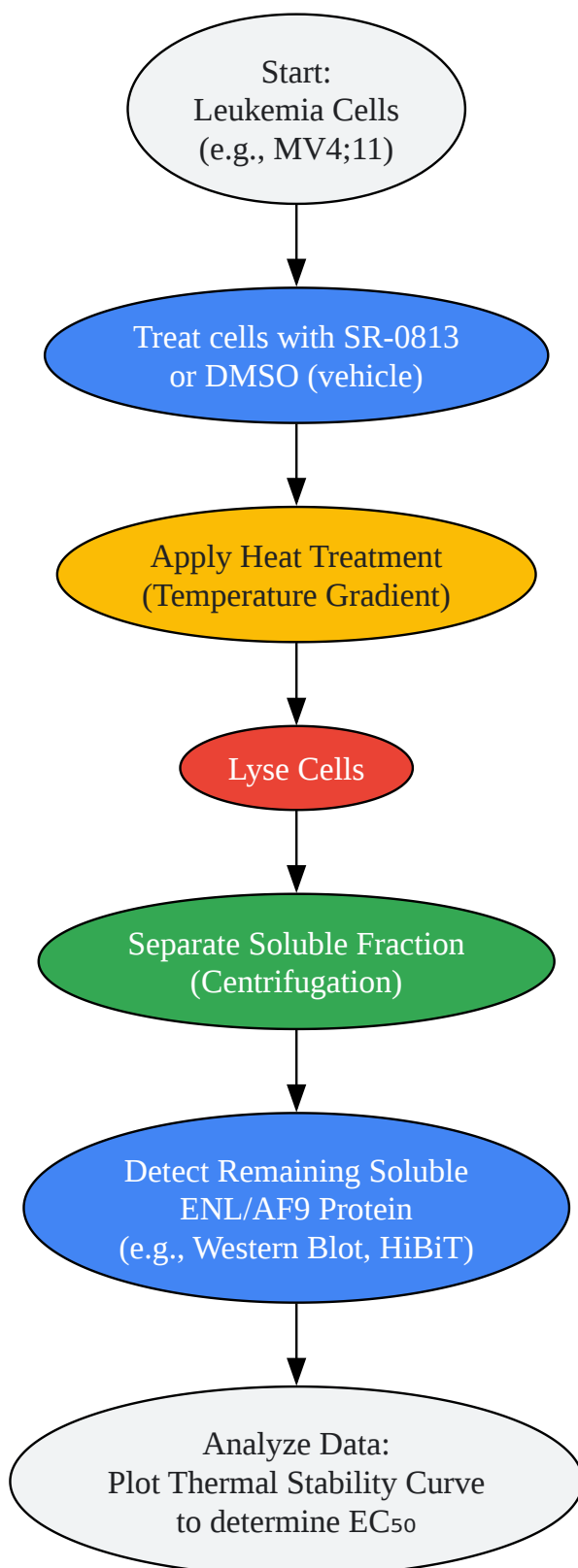
Mechanism of Action and Downstream Effects

SR-0813 functions by directly binding to the acyl-lysine reader pocket of the ENL and AF9 YEATS domains. This competitive inhibition prevents the recognition of acetylated histone tails, a crucial step for ENL/AF9 localization to chromatin. The primary downstream effect is the dose-dependent displacement, or "eviction," of ENL from its genomic binding sites[2][4].

This eviction leads to a highly specific transcriptional response. Rather than causing global changes in gene expression, **SR-0813** selectively suppresses the transcription of ENL target genes[1][7]. These targets include a host of critical leukemia driver genes and proto-oncogenes such as HOXA9/10, MEIS1, MYC, and MYB[1][3][4][8]. The suppression of these pathogenic gene programs is believed to be the primary mechanism behind the anti-proliferative effects of **SR-0813** observed in MLL-fusion leukemia cell lines like MV4;11 and MOLM-13[1][3][9].

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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are summaries of key protocols used in the characterization of **SR-0813**.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay quantifies the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.

- Reagents: Recombinant ENL YEATS domain (GST-tagged), biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K9ac), Europium cryptate-labeled anti-GST antibody (donor), and streptavidin-conjugated XL665 (acceptor).
- Procedure: Components are combined in an assay buffer in a microplate. **SR-0813** is added at various concentrations.
- Mechanism: In the absence of an inhibitor, the YEATS domain binds the histone peptide, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. **SR-0813** disrupts this interaction, leading to a decrease in the HTRF signal.
- Data Analysis: The signal is measured at 665 nm and 620 nm. The ratio is used to calculate the percent inhibition, and IC₅₀ values are determined by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity (K_d) of **SR-0813** to the ENL YEATS domain in real-time.

- Immobilization: A purified ENL YEATS protein is immobilized onto the surface of a sensor chip.

- **Binding:** A series of **SR-0813** concentrations are flowed over the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is measured in response units (RU).
- **Dissociation:** After the association phase, a buffer is flowed over the chip to measure the dissociation of the compound.
- **Data Analysis:** The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

Cellular Thermal Shift Assay (CETSA) with HiBiT Tag

CETSA assesses target engagement within intact cells by measuring the thermal stabilization of a target protein upon ligand binding. The HiBiT system provides a sensitive luminescence-based readout.

- **Cell Line:** A cell line (e.g., MV4;11) is engineered to express the target protein (e.g., ENL YEATS domain) fused to a small 11-amino-acid HiBiT tag.
- **Treatment:** Cells are treated with various concentrations of **SR-0813** or a vehicle control (DMSO) for a specified time (e.g., 4 hours).
- **Thermal Challenge:** The treated cells are heated to a specific temperature at which the target protein begins to denature and precipitate. The binding of **SR-0813** stabilizes the protein, keeping more of it in a soluble state at elevated temperatures.
- **Lysis and Detection:** Cells are lysed, and the LgBiT protein (a large, complementary subunit) and furimazine substrate are added. LgBiT combines with the soluble HiBiT-tagged protein to form a functional NanoLuc luciferase, generating a luminescent signal.
- **Data Analysis:** The luminescence intensity, which is proportional to the amount of stabilized, soluble protein, is plotted against the drug concentration. The data is fitted to a dose-response curve to calculate the EC_{50} value. This assay can be simplified by omitting the heat shift and measuring ligand-induced stabilization at 37°C[4].

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to determine the genome-wide localization of ENL and assess its displacement by **SR-0813**.

- Cross-linking: MV4;11 cells are treated with DMSO or **SR-0813**. Proteins are then cross-linked to DNA using formaldehyde.
- Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication.
- Immunoprecipitation: An antibody specific to ENL is used to immunoprecipitate the ENL protein along with the cross-linked DNA fragments.
- DNA Purification: The cross-links are reversed, and the DNA is purified.
- Sequencing: The purified DNA fragments are prepared into a library and sequenced using a next-generation sequencing platform.
- Data Analysis: The resulting sequence reads are aligned to a reference genome. Peaks are identified, representing regions of ENL enrichment. The ChIP-seq signal at ENL-bound loci in **SR-0813**-treated cells is compared to that in DMSO-treated cells to quantify the displacement of ENL from chromatin[4][7].

In conclusion, **SR-0813** is a well-characterized, potent, and selective dual inhibitor of the ENL and AF9 YEATS domains. The comprehensive data on its binding affinity, cellular engagement, and specific effects on transcription provide a solid foundation for its use as a chemical probe to investigate the biology of ENL/AF9 and as a lead compound for the development of therapeutics for acute leukemia[1][2].

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